N~3~-(1-Adamantyl)-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(1-Adamantyl)-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. The compound features an adamantyl group, a difluoromethyl group, and a pyrazole ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1-Adamantyl)-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantane and a suitable catalyst.
Addition of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Carboxamide Formation: The final step involves the conversion of the pyrazole derivative to the carboxamide using reagents like carbonyldiimidazole or similar coupling agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~3~-(1-Adamantyl)-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~3~-(1-Adamantyl)-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N3-(1-Adamantyl)-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(1-Adamantyl)-1-(trifluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide
- N~3~-(1-Adamantyl)-1-(chloromethyl)-5-methyl-1H-pyrazole-3-carboxamide
- N~3~-(1-Adamantyl)-1-(bromomethyl)-5-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N~3~-(1-Adamantyl)-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide stands out due to its difluoromethyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in drug discovery and materials science.
Properties
Molecular Formula |
C16H21F2N3O |
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Molecular Weight |
309.35 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-(difluoromethyl)-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H21F2N3O/c1-9-2-13(20-21(9)15(17)18)14(22)19-16-6-10-3-11(7-16)5-12(4-10)8-16/h2,10-12,15H,3-8H2,1H3,(H,19,22) |
InChI Key |
HLBMITXBLNYNPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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